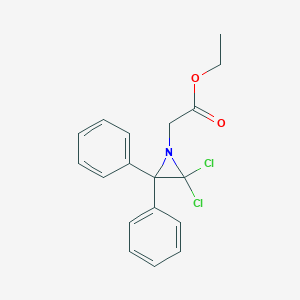
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate is a synthetic organic compound with the molecular formula C18H17Cl2NO2 It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and two phenyl groups attached to the aziridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate typically involves the reaction of ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate with appropriate reagents under controlled conditions. One common method involves the use of chloroform and ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate as starting materials . The reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the aziridine ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups.
科学的研究の応用
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
作用機序
The mechanism of action of ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Ethyl (2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate: A closely related compound with similar chemical properties.
1-Aziridineacetic acid, 2,2-dichloro-3,3-diphenyl-, ethyl ester: Another compound with an aziridine ring and similar functional groups.
特性
CAS番号 |
195601-02-6 |
|---|---|
分子式 |
C18H17Cl2NO2 |
分子量 |
350.2 g/mol |
IUPAC名 |
ethyl 2-(2,2-dichloro-3,3-diphenylaziridin-1-yl)acetate |
InChI |
InChI=1S/C18H17Cl2NO2/c1-2-23-16(22)13-21-17(18(21,19)20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChIキー |
BQGWOGZOBYQDQY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
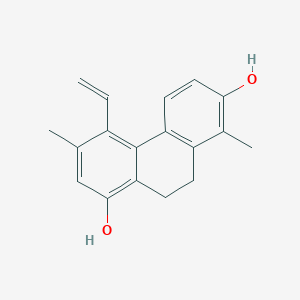
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
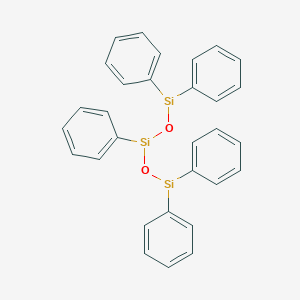
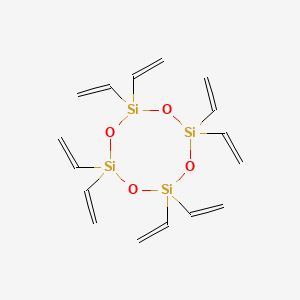
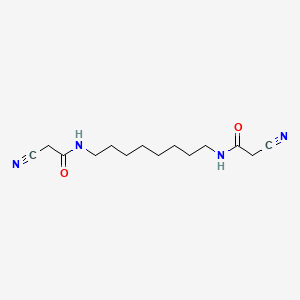



![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
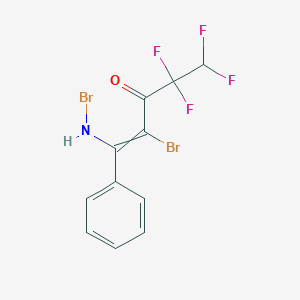
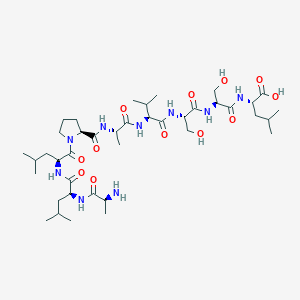
![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)
